Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride
Description
Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (CAS: 2007910-70-3) is a bicyclic azetidine derivative with a molecular formula of C₁₁H₂₁ClN₂O₂ and a molecular weight of 248.75 g/mol. The compound consists of two azetidine rings (saturated four-membered nitrogen heterocycles) bridged at the 3,3'-positions, a tert-butyl carbamate group, and a hydrochloride counterion . It is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and anti-inflammatory pathways.
Key physicochemical properties include:
- Storage conditions: Requires protection from moisture and storage at controlled temperatures (exact details vary by supplier) .
- Hazard warnings: Classified with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Synthetic accessibility: Commercially available via suppliers like CymitQuimica, with global shipping options (5–7 days for restocking) .
Properties
IUPAC Name |
tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODOSLOMSNCLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007910-70-3 | |
| Record name | tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride typically involves the reaction of tert-butyl [3,3’-biazetidine]-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride include oxidizing agents like tert-butyl hypochlorite and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Here's what can be gathered from the search results:
- Availability: This chemical compound can be purchased from chemical suppliers .
- Related Compounds: The search results mention the use of 1-Boc-3-azetidinone, a related azetidinone compound, as a key intermediate in preparing various medicaments for treating conditions such as immunosuppression, transplant rejection, inflammatory disorders, autoimmune disorders, and cancer . It is also useful in the preparation of HCV protease inhibitors and novel aminoglycoside compounds with antibacterial activity .
- Azetidines in Drug Development: The search results highlight the importance of fluorine-containing compounds in drugs, noting that incorporating fluorine can enhance a drug's metabolic stability . An example is ezetimibe, a cholesterol absorption inhibitor, where fluorination helped block unwanted metabolism, increasing the drug's potency .
- tert-Butyl 3-amino-3-methylazetidine-1-carboxylate: This compound is mentioned as a reagent in chemical synthesis .
Mechanism of Action
The mechanism of action of tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways within a given system. The compound may act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride with structurally or functionally related compounds:
Key Differences and Research Findings :
Structural Complexity :
- The biazetidine core in this compound offers enhanced conformational rigidity compared to single-ring azetidines (e.g., tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate), making it favorable for targeting specific protein pockets in drug design .
- Dicyclomine hydrochloride, though also a hydrochloride salt, features a bicyclohexyl structure with a larger molecular weight, limiting its utility in central nervous system (CNS) applications due to poor blood-brain barrier penetration .
Synthetic Routes: The free base (1251018-87-7) is synthesized via Ugi multicomponent reactions or aza-Michael additions, as seen in related azetidine derivatives (e.g., tert-butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate) . The hydrochloride salt is subsequently formed via acid treatment . In contrast, dicyclomine hydrochloride is synthesized through esterification of bicyclohexylcarboxylic acid with diethylaminoethanol, followed by HCl salt formation .
Physicochemical Properties :
- Solubility : The hydrochloride salt of tert-butyl [3,3'-biazetidine]-1-carboxylate exhibits higher aqueous solubility than its free base, a critical factor for bioavailability in drug formulations. Bromoethyl derivatives (e.g., 1420859-80-8) show lower solubility (Log S = -3.37) due to hydrophobic substituents .
- Lipophilicity : Dicyclomine hydrochloride’s larger hydrophobic structure (Log P ~3.5) contributes to its peripheral anticholinergic activity, whereas the biazetidine derivative’s smaller size (Log P ~1.2 estimated) may enhance CNS penetration .
Applications :
- This compound is a versatile intermediate in synthesizing kinase inhibitors and neuropeptide modulators. Its free base is often used in exploratory medicinal chemistry to avoid salt-related solubility issues during early-stage trials .
- Bromoethyl derivatives (e.g., 1420859-80-8) serve as alkylating agents in cross-coupling reactions, while dicyclomine hydrochloride is a marketed drug for irritable bowel syndrome .
Supplier and Market Analysis
- This compound is supplied globally by vendors like CymitQuimica and Gulang Hailun Fine Chemical, with prices varying by purity (≥95% to ≥98%) and quantity (100 mg to 5 g) .
- Dicyclomine hydrochloride is produced at scale by pharmaceutical manufacturers (e.g., Zhejiang Tianta Pharmaceutical), reflecting its established therapeutic use .
Biological Activity
Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (CAS No. 2007910-70-3) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C11H21ClN2O2
- Molecular Weight: 248.75 g/mol
- IUPAC Name: this compound
- Purity: Typically ≥ 97% .
This compound is primarily studied for its role as a building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively, particularly in the context of enzyme inhibition and receptor modulation.
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of compounds related to this compound. For instance, derivatives have been evaluated for their efficacy against SARS-CoV-2 main protease, demonstrating promising results in inhibiting viral replication in vitro .
Table 1: Summary of Antiviral Activity
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| PF-07321332 (analogue) | SARS-CoV-2 Mpro | 27.7 | |
| Tert-butyl derivative | Unknown | TBD | Ongoing |
Enzyme Inhibition
The compound’s derivatives have also shown promise as enzyme inhibitors. In particular, the inhibition of specific proteases and kinases has been reported, suggesting a broader applicability in cancer therapy and other diseases characterized by dysregulated enzyme activity.
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Tert-butyl derivative | HSET | 0.5 | Ongoing |
| Tert-butyl analogue | Other Kinases | TBD | Ongoing |
Case Studies
- SARS-CoV-2 Inhibition : A recent study reported that a compound derived from this compound exhibited significant antiviral activity against SARS-CoV-2 with an effective concentration (EC50) of approximately 85.3 nM, indicating its potential as a therapeutic agent in COVID-19 treatment .
- Cancer Research : In another investigation, the compound was evaluated for its effects on centrosome amplification in cancer cells. The findings indicated that treatment with specific derivatives led to increased multipolar mitotic spindles, which could enhance the effectiveness of chemotherapeutic agents by promoting cell death in cancerous cells .
Q & A
What are the recommended synthetic routes for tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
Basic Question
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of azetidine precursors. A common approach is coupling azetidine derivatives with Boc-anhydride or Boc-protected intermediates under mild conditions. For example, tert-butyl carbamates are often synthesized using dichloromethane as a solvent with triethylamine as a base and DMAP (4-dimethylaminopyridine) as a catalyst at 0–20°C . The choice of base and temperature is critical to avoid premature deprotection of the Boc group.
Advanced Research Question How does steric hindrance in 3,3'-biazetidine systems affect coupling efficiency? Steric effects can reduce yields in nucleophilic substitution or amidation reactions. Optimizing reaction time (e.g., extended stirring at low temperatures) or using bulky leaving groups (e.g., tosylates) may improve regioselectivity. Computational modeling (DFT) can predict reactive sites, while LC-MS monitoring helps track intermediates .
What analytical techniques are most reliable for characterizing this compound?
Basic Question
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm Boc group presence (e.g., tert-butyl singlet at ~1.4 ppm) and azetidine ring protons (3.0–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHClNO: calculated 265.12, observed 265.11) .
- HPLC : Purity assessment (>95% by UV detection at 254 nm) .
Advanced Research Question How can X-ray crystallography resolve ambiguities in azetidine ring conformation? Single-crystal X-ray diffraction provides precise bond angles and torsional strain data, critical for understanding reactivity. For hygroscopic hydrochloride salts, rapid crystallization in anhydrous acetonitrile is recommended .
How should stability and storage conditions be optimized for this compound?
Basic Question
The hydrochloride salt is hygroscopic and requires storage in a desiccator at room temperature (20–25°C) under inert gas (argon). Use amber glass vials to prevent light-induced degradation. Purity decreases by <2% over 12 months under these conditions .
Advanced Research Question What degradation pathways dominate under accelerated stability testing (40°C/75% RH)? Hydrolysis of the Boc group is the primary pathway, detected via LC-MS as tert-butanol and CO byproducts. Kinetic studies using Arrhenius plots can predict shelf life .
What strategies mitigate contradictions between synthetic yields and analytical purity data?
Basic Question
Discrepancies often arise from incomplete purification or side reactions. Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted azetidine precursors. Recrystallization in ethanol/water mixtures enhances purity (>99%) .
Advanced Research Question How do trace metal impurities from catalysts affect NMR and MS results? Residual Pd (from coupling reactions) can broaden NMR peaks. Chelating agents (e.g., EDTA) during workup or HPLC with ion-pairing reagents (e.g., TFA) improve data accuracy .
What methods are employed to study stereochemical outcomes in azetidine derivatives?
Advanced Research Question
Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers using hexane/isopropanol mobile phases. For diastereomers, NOESY NMR identifies spatial proximity of protons (e.g., axial vs. equatorial substituents). Dynamic kinetic resolution during synthesis can enhance enantiomeric excess (ee) >90% .
How can researchers design biological activity assays for this compound?
Advanced Research Question
Functional groups (e.g., tertiary amine in azetidine) suggest potential as a kinase inhibitor or GPCR modulator. Preliminary in vitro screens include:
- Enzyme Inhibition : IC determination via fluorescence polarization (e.g., serine/threonine kinases).
- Cellular Uptake : Radiolabeled C-Boc analogs track permeability in Caco-2 monolayers .
What safety protocols are essential for handling this compound?
Basic Question
Use PPE (gloves, goggles) in a fume hood. The hydrochloride salt may release HCl vapor upon heating. Neutralize spills with sodium bicarbonate. Waste disposal follows EPA guidelines for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
